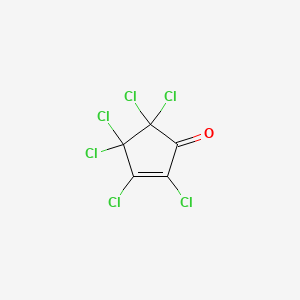
2-Cyclopenten-1-one, 2,3,4,4,5,5-hexachloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopenten-1-one, 2,3,4,4,5,5-hexachloro- is an organic compound with the molecular formula C5Cl6O. It is a derivative of cyclopentenone, where six hydrogen atoms are replaced by chlorine atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopenten-1-one, 2,3,4,4,5,5-hexachloro- can be achieved through several methods. One common approach involves the chlorination of cyclopentenone. The reaction typically requires a chlorinating agent such as chlorine gas or sulfuryl chloride under controlled conditions. The reaction is carried out at elevated temperatures to ensure complete chlorination .
Industrial Production Methods
In an industrial setting, the production of 2-Cyclopenten-1-one, 2,3,4,4,5,5-hexachloro- involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and advanced separation techniques ensures efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclopenten-1-one, 2,3,4,4,5,5-hexachloro- undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, and alcohols.
Reduction: The compound can be reduced to form less chlorinated derivatives.
Oxidation: It can undergo oxidation to form more oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine-substituted cyclopentenones, while reduction can produce partially chlorinated cyclopentenones .
Applications De Recherche Scientifique
2-Cyclopenten-1-one, 2,3,4,4,5,5-hexachloro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Cyclopenten-1-one, 2,3,4,4,5,5-hexachloro- involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the inhibition of key enzymes and disruption of cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyclopenten-1-one: The parent compound without chlorine substitutions.
2,3,4,4,5,5-Hexachlorocyclopent-2-en-1-one: A closely related compound with similar chlorination patterns.
Perchloro-2-cyclopentenone: Another chlorinated derivative with different substitution patterns.
Uniqueness
2-Cyclopenten-1-one, 2,3,4,4,5,5-hexachloro- is unique due to its high degree of chlorination, which imparts distinct chemical properties.
Propriétés
Numéro CAS |
2514-52-5 |
|---|---|
Formule moléculaire |
C5Cl6O |
Poids moléculaire |
288.8 g/mol |
Nom IUPAC |
2,3,4,4,5,5-hexachlorocyclopent-2-en-1-one |
InChI |
InChI=1S/C5Cl6O/c6-1-2(7)4(8,9)5(10,11)3(1)12 |
Clé InChI |
QFIIFFRWCNYRLM-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C(C(C1=O)(Cl)Cl)(Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



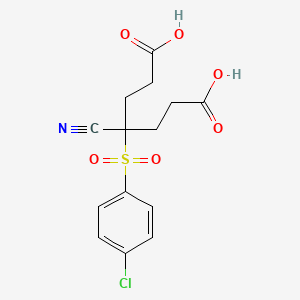

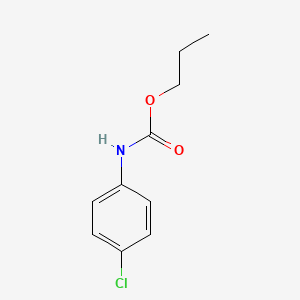
![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-furohydrazide](/img/structure/B11962476.png)
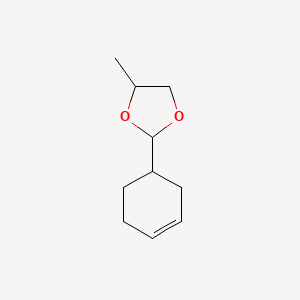
![ethyl (2E)-2-[2-(acetyloxy)benzylidene]-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11962491.png)
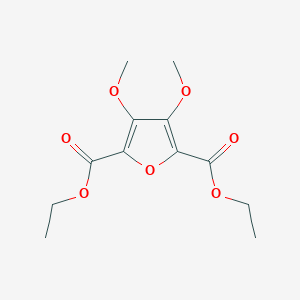


![2-methoxy-4-{(E)-[(3-phenyl-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)imino]methyl}phenyl acetate](/img/structure/B11962514.png)
![N'-[(E)-(4-nitrophenyl)methylidene]-2-oxo-3-piperidinecarbohydrazide](/img/structure/B11962520.png)


